Irinotecan hydrochloride trihydrate is a semisynthetic derivative of camptothecin, a natural product isolated from the Camptotheca acuminata tree []. It is currently used as a chemotherapy medication under the trade name Camptosar for the treatment of various cancers, including colorectal cancer, pancreatic cancer, and some lung cancers []. However, its application extends beyond clinical use and into the realm of scientific research.
Irinotecan's mechanism of action involves inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and repair []. By inhibiting this enzyme, Irinotecan hydrochloride trihydrate disrupts DNA replication, leading to cell death in cancer cells. This property makes it a valuable tool for researchers studying various aspects of cancer biology.
Researchers can utilize Irinotecan hydrochloride trihydrate to investigate the specific pathways involved in cell death triggered by topoisomerase I inhibition. This can provide insights into developing more targeted therapies that exploit these pathways for cancer treatment [].
Irinotecan resistance is a major challenge in cancer treatment. Researchers can use Irinotecan hydrochloride trihydrate to study the mechanisms by which cancer cells develop resistance to the drug. This knowledge can aid in developing strategies to overcome resistance and improve treatment efficacy [].
Irinotecan hydrochloride trihydrate can be used to evaluate its effectiveness in combination with other chemotherapeutic agents or novel therapeutic approaches. This helps researchers identify synergistic combinations that can improve treatment outcomes for various cancers [].
Irinotecan hydrochloride trihydrate's applicability extends to both in vitro and in vivo research settings:
Researchers can use Irinotecan hydrochloride trihydrate in cell culture experiments to study its effects on cancer cell proliferation, viability, and the induction of apoptosis (programmed cell death) [].
Researchers can use animal models with induced tumors to evaluate the efficacy and safety of Irinotecan hydrochloride trihydrate as a potential therapeutic agent. This allows for pre-clinical assessment before clinical trials [].
Irinotecan Hydrochloride Trihydrate, also known as CPT-11, is a semisynthetic derivative of camptothecin, a natural alkaloid derived from the Chinese tree Camptotheca acuminata. It is primarily utilized as an anticancer agent and acts as a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. The chemical formula of Irinotecan Hydrochloride Trihydrate is with a molecular weight of approximately 677.18 g/mol . This compound is characterized by its enhanced water solubility due to the presence of a bis-piperidine side chain, which improves its pharmacological properties compared to its parent compound, camptothecin .
Irinotecan's antitumor activity is mediated by its metabolite, SN-38. SN-38 inhibits the enzyme topoisomerase I, which plays a crucial role in DNA replication during cell division. By stabilizing the DNA-topoisomerase I complex, SN-38 disrupts DNA replication, leading to cell cycle arrest and ultimately cell death (apoptosis) in cancer cells [, ].
Irinotecan hydrochloride trihydrate is a potent chemotherapeutic agent with significant side effects. Common adverse effects include diarrhea, nausea, vomiting, and bone marrow suppression []. Notably, severe diarrhea can be a life-threatening complication requiring close monitoring and management [].
Irinotecan Hydrochloride Trihydrate undergoes metabolic conversion in the body to produce its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin). This conversion is facilitated by carboxylesterases, enzymes that hydrolyze the prodrug into its active form. The mechanism of action involves the formation of a stable complex between SN-38 and topoisomerase I, inhibiting the enzyme's ability to religate DNA strands after inducing single-strand breaks during DNA replication . This inhibition leads to double-strand breaks and ultimately triggers apoptosis in cancer cells.
Irinotecan exhibits significant antitumor activity against various cancers, particularly colorectal cancer. It has been demonstrated to be effective in treating metastatic carcinoma of the colon or rectum, especially in patients who have previously undergone fluorouracil-based therapy . The compound's efficacy extends to drug-resistant tumor cells, making it a valuable option in chemotherapy regimens. In addition to its use in colorectal cancer, Irinotecan has shown potential in treating other malignancies such as lung and cervical cancers .
The synthesis of Irinotecan Hydrochloride Trihydrate involves several steps starting from camptothecin. The process typically includes:
This synthetic pathway not only improves the therapeutic index of camptothecin but also reduces its toxicity profile .
Studies on Irinotecan reveal interactions with various drugs that can influence its pharmacokinetics and efficacy:
Several compounds share structural and functional similarities with Irinotecan Hydrochloride Trihydrate. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Topotecan | Topoisomerase I inhibitor | Water-soluble; used for ovarian cancer treatment |
Camptothecin | Topoisomerase I inhibitor | Natural product; higher toxicity |
SN-38 | Active metabolite of Irinotecan | More potent than Irinotecan; direct action |
Doxorubicin | Topoisomerase II inhibitor | Anthracycline antibiotic; broad-spectrum use |
Irinotecan stands out due to its prodrug nature, requiring metabolic conversion to exert its effects, which allows for targeted delivery and reduced systemic toxicity compared to some similar compounds . Its unique structural modifications enhance solubility and bioavailability, making it particularly effective in treating specific types of cancer resistant to conventional therapies.
Molecular Formula: $$ \text{C}{33}\text{H}{38}\text{N}{4}\text{O}{6} \cdot \text{HCl} \cdot 3\text{H}_{2}\text{O} $$
Molecular Weight: 677.18 g/mol.
CAS Registry Number: 136572-09-3.
IUPAC Name:
Hydrogen (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate trihydrate chloride.
Synonyms:
The trihydrate form ensures stability during storage, with degradation accelerated by heat or prolonged exposure to aqueous solutions.
IRINOTECAN HYDROCHLORIDE Trihydrate possesses the molecular formula C₃₃H₃₈N₄O₆·HCl·3H₂O with a molecular weight of 677.18 grams per mole [5] [6] [7] [8]. The compound bears the Chemical Abstracts Service registry number 136572-09-3 [5] [6] [7] [8]. The International Union of Pure and Applied Chemistry designation describes the compound as [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride [5] [9].
The compound exhibits a specific stereochemical configuration with an (S)-configuration at the C-4 position [10] [9]. The specific optical rotation measures +22.0 to +26.0 degrees when determined at a concentration of 1 gram per 100 milliliters in methanol [11] [12]. This stereochemical specificity contributes significantly to the biological activity profile of the compound.
IRINOTECAN HYDROCHLORIDE Trihydrate typically appears as a white to yellow powder or crystalline solid [11] [13] [14]. The compound demonstrates thermal decomposition rather than true melting, with decomposition occurring between 250-256 degrees Celsius [15]. The water content ranges from 7.0 to 10.0 percent by weight, consistent with the trihydrate stoichiometry [11] [13] [14].
The compound exhibits variable solubility across different solvents. In aqueous media, solubility ranges from 10 to 40 milligrams per milliliter at room temperature [6] [16] [15]. The compound demonstrates good solubility in methanol [11] [12] and enhanced solubility in dimethyl sulfoxide, achieving concentrations of at least 23.1 milligrams per milliliter [17]. These solubility characteristics facilitate pharmaceutical formulation development.
Research has identified multiple crystalline polymorphic forms of IRINOTECAN HYDROCHLORIDE [18] [19] [20] [21]. Form II represents one characterized polymorph, distinguished by specific X-ray diffraction patterns [18] [19]. Form III constitutes another distinct crystalline modification with unique structural characteristics [21]. These polymorphic variations exhibit different physical properties that may influence manufacturing and pharmaceutical performance.
IRINOTECAN HYDROCHLORIDE Trihydrate exists as a channel hydrate structure [3] [4]. Single-crystal and high-temperature X-ray diffraction experiments confirm this structural arrangement [3]. The channel hydrate configuration influences the dehydration behavior and thermal stability characteristics of the compound. Dehydration occurs at approximately 35 degrees Celsius, as demonstrated through thermogravimetric analysis [3].
Powder X-ray diffraction studies provide definitive characterization of the crystalline forms. Form II exhibits characteristic peaks at 20.40, 22.30, 12.07, 8.48, and 11.83 degrees two-theta [18] [19]. Form III demonstrates a distinct diffraction pattern with principal peaks at 9.15, 10.00, 11.80, 12.20, 13.00, and 13.40 degrees two-theta [21]. The principal reflection peak for Form III occurs at 9.15 degrees two-theta with 100 percent relative intensity [21].
Infrared spectroscopy reveals characteristic absorption bands that distinguish the polymorphic forms. Form II exhibits peaks at 1749, 1189, 1234, 1663, and 1720 wavenumbers [18] [19]. Form III demonstrates absorption at 1757, 1712, and 1667 wavenumbers [21]. These infrared signatures correspond to specific functional groups: lactone carbonyl stretching at approximately 1750 wavenumbers, carbamate carbonyl at approximately 1710 wavenumbers, and pyridone carbonyl at approximately 1665 wavenumbers [21].
Ultraviolet spectroscopy demonstrates maximum absorption at 221 nanometers when dissolved in methanol [22]. Nuclear magnetic resonance spectroscopy confirms the molecular structure, with proton nuclear magnetic resonance in deuterated methanol providing structural verification [23]. Mass spectrometry analysis yields results consistent with the assigned molecular structure [23].
Thermogravimetric analysis reveals dehydration characteristics occurring between 25 and 110 degrees Celsius [24]. The observed mass loss of 7.98 percent corresponds closely to the theoretical weight loss for complete trihydrate dehydration [24]. Kinetic analysis using Ozawa and Kissinger-Akahira-Sunose methods indicates activation energies of 72.9 and 71.1 kilojoules per mole, respectively [24].
Differential scanning calorimetry studies complement thermogravimetric findings, showing dehydration peaks at approximately 35 degrees Celsius [24] [3]. The thermal analysis confirms the phase boundary reaction mechanism with spherical symmetry for the dehydration process [24].
Table 1: Structural Characterization Parameters
Parameter | Value/Description | Reference |
---|---|---|
Molecular Formula | C₃₃H₃₈N₄O₆·HCl·3H₂O | [5] [6] [7] [8] |
Molecular Weight (g/mol) | 677.18 | [5] [6] [7] [8] |
CAS Number | 136572-09-3 | [5] [6] [7] [8] |
IUPAC Name | [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride | [5] [9] |
InChI Key | KLEAIHJJLUAXIQ-JDRGBKBRSA-N | [5] [9] |
Appearance | White to yellow powder/crystalline solid | [11] [13] [14] |
Melting Point (°C) | 250-256 (decomposition) | [15] |
Water Content (%) | 7.0-10.0 | [11] [13] [14] |
Specific Rotation [α]D | +22.0 to +26.0 deg (C=1, methanol) | [11] [12] |
Solubility (Water) | 10-40 mg/mL (room temperature) | [6] [16] [15] |
Solubility (Methanol) | Soluble | [11] [12] |
Solubility (DMSO) | ≥23.1 mg/mL | [17] |
Storage Temperature | 2-8°C (refrigerated) | [11] [13] [14] |
Crystal System | Crystalline polymorphic forms | [18] [19] [20] [21] |
Hydrate Type | Channel hydrate (trihydrate) | [3] [4] |
Table 2: Spectroscopic Characterization Data
Technique | Key Peaks/Values | Reference |
---|---|---|
Powder X-ray Diffraction (Form II) | 20.40, 22.30, 12.07, 8.48, 11.83 degrees (2θ) | [18] [19] |
Powder X-ray Diffraction (Form III) | 9.15, 10.00, 11.80, 12.20, 13.00, 13.40 degrees (2θ) | [21] |
Infrared Spectroscopy (Form II) | 1749, 1189, 1234, 1663, 1720 cm⁻¹ | [18] [19] |
Infrared Spectroscopy (Form III) | 1757, 1712, 1667 cm⁻¹ | [21] |
UV Spectroscopy | λmax = 221 nm (methanol) | [22] |
Nuclear Magnetic Resonance | ¹H NMR (CD₃OD) confirms structure | [23] |
Mass Spectrometry | Consistent with molecular structure | [23] |
Thermogravimetric Analysis | Dehydration: 25-110°C, 7.98% mass loss | [24] |
Differential Scanning Calorimetry | Dehydration peak at ~35°C | [24] [3] |
Irritant;Health Hazard